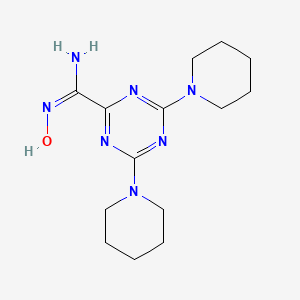

![molecular formula C19H21ClN4 B5984666 2-(3-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5984666.png)

2-(3-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have a fused ring structure containing a pyrazole and a pyrimidine . They are considered key structural motifs in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments . They have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they can undergo Sonogashira-type coupling with a wide range of terminal alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary widely depending on their specific structure. For example, some pyrazolo[1,5-a]pyrimidines have been found to display a strong solvatofluorochromic effect .Wissenschaftliche Forschungsanwendungen

CDK2 Inhibition for Cancer Treatment

Background::Fluorescent Biomarkers

Background::- Electron-donating groups at position 7 on the fused ring enhance absorption and emission behaviors .

Drug Design and Development

Background::- Researchers explore modifications around the pyrazolo[1,5-a]pyrimidine core for therapeutic applications .

Antitumor Activity

Background::Lipid Droplet Biomarkers

Background::Fluorescence Imaging and Sensing

Background::Wirkmechanismus

Target of Action

The primary target of 2-(3-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly important in controlling the transition from the G1 phase to the S phase, a critical step in cell division .

Mode of Action

This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . By inhibiting CDK2, the compound prevents the phosphorylation of key proteins involved in cell cycle progression, leading to cell cycle arrest . This inhibition is achieved through the formation of essential hydrogen bonds with Leu83, a key residue in the CDK2 active site .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating. This mechanism is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease .

Pharmacokinetics

In silico ADMET studies suggest that 2-(3-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine has suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, are crucial in determining the compound’s bioavailability and overall effectiveness as a drug .

Result of Action

The inhibition of CDK2 by 2-(3-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine results in significant alterations in cell cycle progression, leading to apoptosis induction within HCT cells . This means that the compound can induce programmed cell death in cancer cells, thereby reducing their proliferation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-3,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4/c1-13-11-17(23-9-4-3-5-10-23)24-19(21-13)14(2)18(22-24)15-7-6-8-16(20)12-15/h6-8,11-12H,3-5,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQHNOFQVDBODW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5984585.png)

![1-(diethylamino)-3-(5-{[(2,6-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5984590.png)

![2-isopropyl-5-methylcyclohexyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetate](/img/structure/B5984598.png)

![2-[5-(4-bromophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5984603.png)

![N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5984604.png)

![1-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5984617.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methoxybenzamide](/img/structure/B5984628.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B5984637.png)

![3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5984649.png)

![7-(3,4-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5984650.png)

![2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5984662.png)

![3-[(ethylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5984673.png)

![2-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoroquinoline-4-carboxylic acid](/img/structure/B5984681.png)